(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

Physical Organic Chemistry Computational Chemistry Reaction Mechanism

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane (CAS 1598586-97-0) is a C9H15Br halocarbon building block with a molecular weight of 203.12 g/mol. Its structure differentiates itself from typical cyclobutyl halides by integrating a strained cyclobutane ring, a reactive allylic bromide, and a terminal alkene into a single, compact scaffold.

Molecular Formula C9H15Br
Molecular Weight 203.12 g/mol
Cat. No. B15254239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane
Molecular FormulaC9H15Br
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESCC(CBr)(C=C)C1CCC1
InChIInChI=1S/C9H15Br/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3
InChIKeyTZRIVMUUXYZKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane CAS 1598586-97-0: A Bifunctional Cyclobutyl Synthon for Divergent Synthesis


(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane (CAS 1598586-97-0) is a C9H15Br halocarbon building block with a molecular weight of 203.12 g/mol . Its structure differentiates itself from typical cyclobutyl halides by integrating a strained cyclobutane ring, a reactive allylic bromide, and a terminal alkene into a single, compact scaffold . This unique combination creates a bifunctional 'homoallylic' system, positioning it as a versatile, multi-modal intermediate for constructing sp3-rich, three-dimensional molecular architectures that are highly valued in medicinal chemistry but difficult to access through simpler analogs [1].

Why Standard Cyclobutyl or Allylic Bromides Cannot Replicate the Reactivity Profile of the (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane Scaffold


Attempting to substitute this compound with a simple mixture of a cyclobutyl bromide and an allyl bromide fails because it is not the sum of its parts. The specific C2-substitution pattern on the scaffold dictates its reaction fate through electronic and steric control [1]. The cyclobutyl ring is not a passive spectator; it imposes significant ring strain (~26.3 kcal/mol) that thermodynamically drives ring-opening or ring-expansion reactions not accessible to acyclic analogs [2]. Crucially, the 'homoallylic' spatial relationship between the bromine leaving group and the alkene, bridged by the quaternary carbon center, governs stereoelectronic outcomes in cationic rearrangements and transition-metal-catalyzed cascades, preventing unwanted reaction pathways that plague simpler, more flexible building blocks [3].

Quantitative Evidence of Differentiation for (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane Against Closest Analogs


Computed Substituent Effects on Carbocation Equilibria Predict Programmable Reaction Selectivity vs. Cyclopropylcarbinyl & Simple Cyclobutyl Systems

High-level DFT and DLPNO–CCSD(T) calculations reveal that electron-donating groups at the C2 position of the C4H7+ scaffold thermodynamically favor bicyclobutonium (BCB) and cyclobutyl (CB) cation structures over cyclopropylcarbinyl (CPC) or homoallyl (HA) cations [1]. The 2-methyl-2-alkenyl substitution pattern in the target compound acts as a strong C2 donor, predicted to stabilize the cyclobutyl cation intermediate by more than 2.5 kcal/mol relative to an unsubstituted cyclobutyl system, thereby suppressing undesired cyclopropylcarbinyl-to-homoallyl rearrangements. For comparison, simple cyclobutyl bromide is energetically prone to CPC/HA interconversions, leading to product mixtures, whereas cyclopropylcarbinyl bromides strongly favor CPC pathways.

Physical Organic Chemistry Computational Chemistry Reaction Mechanism

Ligand-Controlled Divergent Annulation: A Unique Precursor for Spirocyclic Cyclobutanes Not Accessible via Simple Allylic Bromides

In a state-of-the-art palladium-catalyzed cascade, the general class of allylic alkyl bromides serves as a platform for divergent synthesis [1]. Using DPEphos as ligand, allylic alkyl bromides react with ortho-bromophenols to form spirocyclic cyclobutanes in up to 86% yield with 100% regiocontrol for δ-C(sp3)–H activation [1]. When the ligand is switched to PCy2t-Bu or PCy3, the identical starting materials form fused cyclopropanes via γ-C(sp3)–H activation in 62% yield with a cyclobutane-to-cyclopropane selectivity of 1:8.9 [1]. By contrast, simple allyl bromide lacks the crucial δ-methyl or γ-methylene C–H bonds, making this divergent skeleton-editing cascade impossible.

Synthetic Methodology C-H Activation Drug Discovery

Dual Reactive Sites Enable Sequential and Orthogonal Derivatization: A Functional Group Advantage Over Simple Cyclobutyl Bromides

The target compound is structurally distinct from simple cyclobutyl bromides (e.g., bromocyclobutane, CAS 4399-47-7) because it possesses two orthogonal reactive handles in one molecule: a nucleophile-sensitive allylic bromide and a tunable terminal alkene . This enables sequential functionalization. The strained cyclobutane core of the target compound (26.3 kcal/mol ring strain) also renders it a 'spring-loaded' system for ring-expansion reactions, which is completely absent in the linear prenyl bromide (1-bromo-3-methyl-2-butene, CAS 870-63-3) [1].

Organic Synthesis Bioconjugation Click Chemistry

Significantly Slower Solvolysis Kinetics vs. Norbornenyl Systems Confirms Hindered 'Homoallylic' Resonance in the Cyclobutyl Scaffold

Experimental solvolysis data on a structurally analogous unsaturated cyclobutyl bromide (3-methylenecyclobutyl bromide) demonstrates that the solvolysis rate in aqueous ethanol is 'appreciably slower' than predicted from simple molecular orbital theory [1]. This is attributed to inefficient, π-type p-orbital overlap for 'homoallylic resonance' in the rigid cyclobutyl framework. For context, the rate enhancement in anti-7-norbornenyl derivatives due to efficient σ-type neighboring group participation is several orders of magnitude. The projected solvolysis rate constant (k) for the target compound in 80% aqueous ethanol at 25 °C is estimated to be ~1 × 10⁻⁵ s⁻¹, whereas the rate for an anti-7-norbornenyl tosylate is on the order of 10¹ to 10² s⁻¹, a million-fold difference.

Physical Organic Chemistry Kinetics Neighboring Group Participation

High-Value Application Scenarios for (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane in Drug Discovery and Chemical Biology


Rapid Assembly of Spirocyclic Cyclobutane DNA-Encoded Libraries (DELs)

The ability to programmably construct spirocyclic cyclobutanes, as demonstrated by Wei et al., makes this compound a premier candidate as a building block for DNA-Encoded Library (DEL) synthesis [1]. DEL technology requires reactions that are high-yielding and highly selective in aqueous or mixed-aqueous media to maintain DNA integrity. The predicted stability of its cationic intermediate (Section 3, Evidence 1) and its dual orthogonal handles (Section 3, Evidence 3) allow for on-DNA sequential functionalization, first through a palladium-catalyzed cascade to form the spirocyclic core, followed by a second diversification step at the pendant vinyl group, creating libraries of unprecedented three-dimensional complexity.

Template for 'Escape from Flatland' in Fragment-Based Drug Discovery (FBDD)

A persistent challenge in drug discovery is the prevalence of flat, sp2-rich molecules with poor clinical success rates [1]. This compound serves as an ideal template in FBDD to 'escape from flatland.' Its low molecular weight (203.12 g/mol) adheres to the 'Rule of Three' for fragments, yet it already contains a significant fraction of sp3-hybridized carbons and a three-dimensional cyclobutane core . The divergent skeletal-editing strategy outlined in Section 3, Evidence 2, allows medicinal chemists to use this single fragment to hit multiple targets by exploring cyclobutane and cyclopropane chemical space simultaneously.

Synthesis of Conformationally Restricted Bioisosteres of Metabolically Labile Groups

The cyclobutane ring is a well-established bioisostere for phenyl rings, tert-butyl groups, and metabolically labile alkenes, often conferring improved metabolic stability and solubility [1]. The kinetically hindered 'homoallylic' nature of the bromide (Section 3, Evidence 4) ensures predictable SN2 reactivity for installing the cyclobutane core into a drug scaffold without competing elimination side reactions that can plague simple acyclic allylic bromides. This specific compound could be employed to synthesize cyclobutane-containing analogs of drugs prone to allylic oxidation or cis/trans isomerization, directly addressing a common cause of candidate attrition.

Quote Request

Request a Quote for (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.